Pentyl (E)-(2-styrylphenyl)carbamate
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Overview
Description
Pentyl (E)-(2-styrylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a pentyl group and a styrylphenyl moiety, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl (E)-(2-styrylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of a substituted phenol with a carbamoyl chloride in the presence of a base. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also employ catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Pentyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
Pentyl (E)-(2-styrylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Pentyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it may act as an antioxidant by scavenging free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SETPT) . These interactions help reduce oxidative stress and protect cells from damage. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pentyl (E)-(2-styrylphenyl)carbamate include other carbamates such as ethyl carbamate and methyl carbamate. These compounds share the carbamate functional group but differ in their substituents and overall structure .
Uniqueness
What sets this compound apart is its unique combination of a pentyl group and a styrylphenyl moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other carbamates may not fulfill .
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
pentyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23NO2/c1-2-3-9-16-23-20(22)21-19-13-8-7-12-18(19)15-14-17-10-5-4-6-11-17/h4-8,10-15H,2-3,9,16H2,1H3,(H,21,22)/b15-14+ |
InChI Key |
ZWXVWVQYQYKJJB-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCOC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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